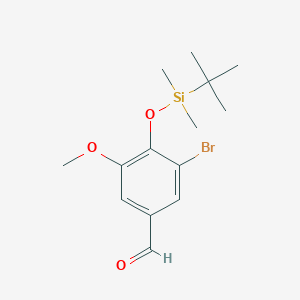
3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19BrO2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of brominating agents, methoxylating agents, and silylating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals and biologically active compounds.
- Used in the synthesis of molecules for biological assays and studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom and the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-Bromo-4-tert-butylbenzene
Comparison:
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group, which can significantly influence its reactivity and applications.
- (3-Bromopropoxy)-tert-butyldimethylsilane and 1-Bromo-4-tert-butylbenzene lack the methoxy group, which can result in different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H21BrO3Si |
|---|---|
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-13-11(15)7-10(9-16)8-12(13)17-4/h7-9H,1-6H3 |
Clé InChI |
HSHIQOHZCMXTFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Br)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


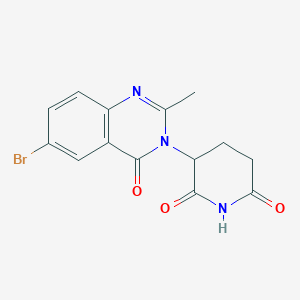

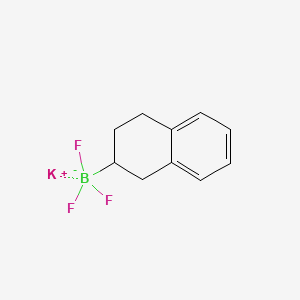
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
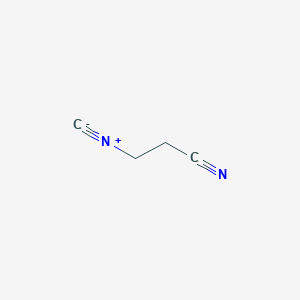
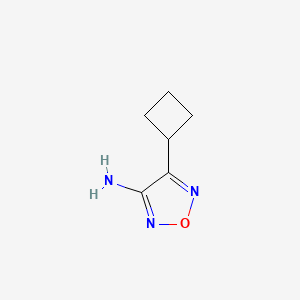
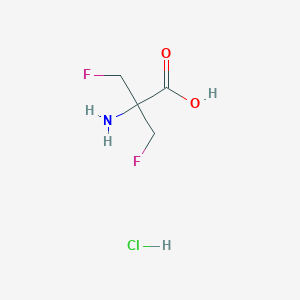


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

